1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Cyclization Reactions: Benzothiazoles are often synthesized through cyclization reactions involving 2-aminothiophenol and carboxylic acids or their derivatives.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the piperidine nitrogen to yield the target compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in pathogens, making it a potential candidate for drug development .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include:
2-arylbenzothiazoles: Known for their anti-cancer properties.
Benzothiazole sulfonamides: Used as enzyme inhibitors in various therapeutic applications.
These compounds share the benzothiazole core but differ in their substituents, leading to varied biological activities and applications.
Properties
IUPAC Name |
1-acetyl-N-(6-butyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-5-14-6-7-16-17(12-14)25-19(20-16)21-18(24)15-8-10-22(11-9-15)13(2)23/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLOPUFQDXFHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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